(rac)-Methotrimeprazine-d6 sulfoxide

Description

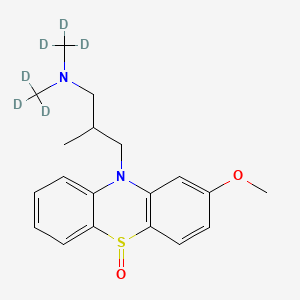

(rac)-Methotrimeprazine-d6 sulfoxide is a deuterated analog of methotrimeprazine sulfoxide, a metabolite of the antipsychotic drug methotrimeprazine. Its molecular formula is C₁₉H₁₈D₆N₂O₂S, with a molecular weight of 350.51 g/mol . The "rac" designation indicates a racemic mixture, meaning it contains both enantiomers of the sulfoxide derivative. Deuterium (D) substitution occurs at six hydrogen positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C19H24N2O2S |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

3-(2-methoxy-5-oxophenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |

InChI Key |

CUJAZGOWDHBZEI-XERRXZQWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (rac)-Methotrimeprazine-d6 sulfoxide typically involves the oxidation of methotrimeprazine-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of biocatalysts, such as sulfoxide reductases, has also been explored for the preparation of chiral sulfoxides, offering an environmentally friendly alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

(rac)-Methotrimeprazine-d6 sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

Reduction: The sulfoxide can be reduced back to the corresponding sulfide.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Methotrimeprazine-d6 sulfone.

Reduction: Methotrimeprazine-d6.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(rac)-Methotrimeprazine-d6 sulfoxide has several applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis.

Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

Medicine: Investigated for its antipsychotic and analgesic properties.

Industry: Utilized in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The mechanism of action of (rac)-Methotrimeprazine-d6 sulfoxide involves its interaction with various molecular targets, including dopamine receptors and other neurotransmitter systems. The sulfoxide group can modulate the compound’s binding affinity and selectivity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Research Findings and Isotopic Effects

Stability and Detection

Deuterium incorporation in This compound reduces metabolic degradation rates due to the kinetic isotope effect, prolonging detection windows in biological matrices . This property is critical for tracing low-abundance metabolites.

Chromatographic Performance

Deuterated analogs like this compound exhibit marginally longer retention times in reversed-phase chromatography compared to non-deuterated counterparts, aiding in chromatographic resolution .

Biological Activity

(rac)-Methotrimeprazine-d6 sulfoxide is a deuterated derivative of methotrimeprazine, a phenothiazine antipsychotic. This compound exhibits significant biological activity primarily through its interactions with various neurotransmitter receptors. Understanding its biological activity is crucial for its application in therapeutic settings, particularly in managing psychotic disorders.

- Molecular Formula : C₁₄H₁₈D₆N₂O₂S

- Molecular Weight : 334.51 g/mol

- CAS Number : Not specified in the sources

Methotrimeprazine acts as an antagonist at several receptor sites, including:

- Dopamine Receptors : Primarily D2 receptors, which are implicated in the modulation of mood and behavior.

- Histamine H1 Receptors : Contributing to its sedative properties.

- Serotonin Receptors : Particularly 5HT2 receptors, which may influence mood and anxiety levels.

The compound's pharmacological profile suggests a multi-faceted approach to managing psychosis, with effects on both dopaminergic and serotonergic systems.

Antipsychotic Effects

Research indicates that methotrimeprazine effectively reduces symptoms of schizophrenia and bipolar disorder. Its dual action on dopamine and serotonin receptors makes it particularly effective in managing psychotic episodes.

Case Studies

- Clinical Efficacy : In a clinical trial involving patients with schizophrenia, methotrimeprazine demonstrated significant reductions in Positive and Negative Syndrome Scale (PANSS) scores after 12 weeks of treatment. The study highlighted a notable improvement in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal) .

- Safety Profile : A retrospective analysis of patients treated with methotrimeprazine showed a low incidence of extrapyramidal symptoms compared to other antipsychotics, suggesting a favorable safety profile for long-term use .

- Combination Therapy : In cases where methotrimeprazine was used alongside other medications (e.g., mood stabilizers), patients exhibited improved overall stability with fewer mood swings and episodes of psychosis .

Comparative Biological Activity

| Compound | Mechanism of Action | Indications | Side Effects |

|---|---|---|---|

| Methotrimeprazine-d6 | D2 antagonist, H1 antagonist | Schizophrenia, bipolar disorder | Sedation, dry mouth |

| Chlorpromazine | D2 antagonist | Schizophrenia | Extrapyramidal symptoms |

| Olanzapine | D2 antagonist, 5HT2 antagonist | Schizophrenia, bipolar disorder | Weight gain, sedation |

Pharmacokinetics

- Absorption : Methotrimeprazine has an oral bioavailability of approximately 50-60%, influenced by first-pass metabolism.

- Half-life : The half-life is around 20 hours, allowing for once-daily dosing in many cases.

- Metabolism : Primarily hepatic metabolism leads to the formation of active metabolites, including sulfoxides and glucuronides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.